5-(2-fluoroethoxy)pyridazin-3(2H)-one
Description
Historical Context and Evolution of Pyridazinone Research
The study of pyridazines, the parent heterocycles of pyridazinones, dates back to the late 19th century with Emil Fischer's synthesis of the first pyridazine (B1198779) derivative. wikipedia.org The initial preparation of the parent pyridazine heterocycle was achieved through the oxidation of benzocinnoline, followed by decarboxylation. wikipedia.org Over the years, research has evolved from fundamental synthesis and characterization to the exploration of their vast therapeutic potential. The development of new synthetic methodologies has allowed for the creation of a multitude of pyridazinone derivatives with diverse substitution patterns, significantly broadening the scope of their applications. nih.govresearchgate.net Early investigations were often focused on their use in agrochemicals, but the discovery of their pharmacological effects propelled them into the realm of drug discovery. researchgate.netscispace.com
Structural Features and Classification of Pyridazinone Heterocycles
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group within the ring. sarpublication.com The parent compound, pyridazin-3(2H)-one, is an aromatic heterocyclic organic compound. scispace.com The presence of the nitrogen atoms and the carbonyl group imparts unique physicochemical properties, including a high dipole moment and the capacity for hydrogen bonding, which are crucial for their interaction with biological targets. nih.gov
Pyridazinones can be classified based on the saturation of the ring and the position of the substituents. Dihydropyridazinones, for example, contain a partially saturated ring. nih.gov Further classification can be made based on the nature and position of functional groups attached to the pyridazinone core, which significantly influences their chemical reactivity and biological activity.
Broad Spectrum of Biological Activities Associated with Pyridazinone Derivatives in Medicinal Chemistry
The pyridazinone scaffold is considered a "wonder nucleus" or a privileged structure in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. scholarsresearchlibrary.comsarpublication.com These activities are attributed to the ability of the pyridazinone core to interact with various biological targets. benthamdirect.com
Table 1: Reported Biological Activities of Pyridazinone Derivatives
| Biological Activity | Description | References |
| Anti-inflammatory | Pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially low ulcerogenicity. Emorfazone is a marketed analgesic and anti-inflammatory drug with a pyridazinone structure. | sarpublication.comnih.gov |
| Anticancer | Certain pyridazinone-based compounds have shown promising anti-proliferative effects against various cancer cell lines, including human colon carcinoma. They have been designed as potential dual antimicrobial and anticancer agents. | nih.govresearchgate.netnih.gov |
| Cardiovascular | Several pyridazinone derivatives, such as Levosimendan, Amipizone, and Pimobendan, are known for their cardiotonic effects. They have also been explored for their antihypertensive and vasorelaxant properties. | scholarsresearchlibrary.comscispace.comnih.gov |
| Antimicrobial | Research has demonstrated the antibacterial and antifungal properties of certain pyridazinone derivatives. | nih.govresearchgate.net |
| Central Nervous System | The pyridazinone nucleus is found in compounds with anticonvulsant, antidepressant, and anxiolytic activities. | scholarsresearchlibrary.comresearchgate.net |
| Other Activities | Other reported activities include antidiabetic, anti-HIV, analgesic, and herbicidal effects. | scholarsresearchlibrary.comscispace.comresearchgate.net |
Rationale for Investigating Fluoroethoxy-Substituted Pyridazinone Compounds
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluoroethoxy group, in particular, can modulate the electronic properties and lipophilicity of a compound, potentially leading to improved pharmacological profiles. The investigation of fluoroethoxy-substituted pyridazinones is driven by the hypothesis that this specific substitution can favorably alter the biological activity of the parent pyridazinone scaffold. The synthesis of such compounds, for instance, has been a focus in developing novel therapeutic agents. nih.govgazi.edu.tr
Specific Research Focus on 5-(2-fluoroethoxy)pyridazin-3(2H)-one within Contemporary Heterocyclic Chemistry
Within the vast landscape of pyridazinone research, 5-(2-fluoroethoxy)pyridazin-3(2H)-one has emerged as a compound of interest. Its specific substitution pattern, featuring a 2-fluoroethoxy group at the 5-position of the pyridazinone ring, makes it a target for synthetic and medicinal chemistry studies. Research on this particular molecule contributes to the understanding of structure-activity relationships within the fluoroalkoxy-substituted pyridazinone class. While detailed biological data in the public domain is limited, its availability from chemical suppliers suggests its use as a building block in the synthesis of more complex molecules for drug discovery and materials science. bldpharm.com The synthesis of related fluorinated pyridazinone derivatives has been documented, highlighting the ongoing interest in this class of compounds. nih.govgazi.edu.tr
Structure
3D Structure
Properties
CAS No. |
1346697-95-7 |
|---|---|
Molecular Formula |
C6H7FN2O2 |
Molecular Weight |
158.13 g/mol |
IUPAC Name |
4-(2-fluoroethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-11-5-3-6(10)9-8-4-5/h3-4H,1-2H2,(H,9,10) |
InChI Key |
WSWWDRYLJXTOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NNC1=O)OCCF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for Pyridazinone Derivatives
General Synthetic Strategies for the Pyridazin-3(2H)-one Scaffold
The construction of the pyridazin-3(2H)-one ring system is a well-established area of heterocyclic chemistry, with primary methods revolving around the formation of the core bicyclic structure followed by various functionalization reactions.
Cyclocondensation Reactions for Pyridazinone Ring Formation
The most prevalent and classical method for constructing the pyridazin-3(2H)-one scaffold involves the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648) or its derivatives. nih.govresearchgate.net A common and effective strategy starts with the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride (B1165640), such as succinic anhydride, to produce a γ-keto acid. researchgate.netscispace.com This intermediate γ-keto acid is then reacted with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O). The reaction proceeds through the formation of a hydrazone, which subsequently undergoes intramolecular cyclization and dehydration to yield a 4,5-dihydropyridazin-3(2H)-one. researchgate.netscispace.comnih.gov
Aromatization of the resulting dihydropyridazinone ring is a crucial subsequent step to yield the stable pyridazin-3(2H)-one. This is typically achieved through dehydrogenation. A common method for this oxidation is the use of bromine in glacial acetic acid, which effectively introduces a double bond between the C4 and C5 positions. scispace.comnih.gov
An alternative approach involves the reaction of maleic anhydride with hydrazine, which forms maleic hydrazide (6-hydroxypyridazin-3(2H)-one), a tautomer of pyridazine-3,6-diol. This can then be further modified. nih.gov
Post-Cyclization Functionalization Approaches
Once the pyridazinone core is assembled, it can be modified at several positions to generate a library of derivatives.
N-Functionalization: The nitrogen atom at the N2 position is a common site for derivatization. The hydrogen atom on this nitrogen is sufficiently acidic to be removed by a base, allowing for N-alkylation or N-acylation. For instance, reaction of the pyridazinone with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate results in the introduction of an acetate (B1210297) group at the N2 position. nih.govnih.gov This ester can then be converted into a hydrazide by treatment with hydrazine hydrate, providing a key handle for further elaboration into more complex structures. nih.gov
C-Functionalization: The carbon atoms of the pyridazinone ring can also be functionalized. Halogenated pyridazinones, such as 3,6-dichloropyridazine, are versatile intermediates. The chlorine atoms can be displaced by various nucleophiles. bldpharm.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or other carbon-based substituents at halo-positions on the ring. researchgate.net Condensation reactions with aldehydes can occur at the C4 position if it bears an activated methylene (B1212753) group. scispace.com
Targeted Synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one and Related Analogues
The synthesis of the title compound requires specific strategies to introduce the fluoroethoxy group at the C5 position, alongside methods for modifying other parts of the molecule for analogue development.
Strategies for Introducing the Fluoroethoxy Moiety at Position 5
The introduction of an alkoxy group, such as the 2-fluoroethoxy moiety, at the C5 position of the pyridazin-3(2H)-one ring is most effectively achieved via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This synthetic route requires a pyridazinone precursor with a hydroxyl group at the C5 position.
A plausible synthetic pathway begins with a commercially available starting material, 5-chloro-3(2H)-pyridazinone rlavie.comnih.gov. This intermediate can be converted to the key 5-hydroxy-pyridazin-3(2H)-one intermediate. The ether linkage is then formed by deprotonating the C5-hydroxyl group with a suitable base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide subsequently displaces a leaving group from an electrophilic 2-fluoroethyl source in a classic SN2 reaction. wikipedia.orglibretexts.org A highly effective electrophile for this purpose is 2-fluoroethyl tosylate , which provides a good leaving group (tosylate) for the nucleophilic attack. masterorganicchemistry.com
Preparation of 5-hydroxy-pyridazin-3(2H)-one from 5-chloro-3(2H)-pyridazinone.
Deprotonation of the 5-hydroxy group to form the corresponding alkoxide.
Reaction of the alkoxide with 2-fluoroethyl tosylate to yield 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
This strategy is supported by analogous syntheses, such as that of Flurpiridaz (18F), where a 5-hydroxy-pyridazinone derivative is coupled with a complex fluoroethoxy-containing moiety. wikipedia.org
Synthetic Routes for Derivatization at Other Pyridazinone Ring Positions (e.g., N2, C4, C6)
To generate analogues of 5-(2-fluoroethoxy)pyridazin-3(2H)-one, modifications can be introduced at other positions on the heterocyclic ring, either before or after the introduction of the fluoroethoxy group.
N2 Position: As described in section 2.1.2, the N2 position is readily alkylated. For example, using different alkyl halides in place of ethyl bromoacetate allows for the introduction of various alkyl or functionalized chains. The synthesis of Flurpiridaz, for instance, features a tert-butyl group at the N2 position. wikipedia.org
C4 and C6 Positions: The substitution pattern at the C4 and C6 positions is often determined by the choice of the initial 1,4-dicarbonyl precursor. For example, using substituted β-aroylpropionic acids in the initial cyclocondensation reaction leads to 6-aryl-substituted pyridazinones. scispace.com Functionalization at the C4 position can be achieved through various methods. If a 4,5-dihalo-pyridazinone is used as a precursor, selective substitution can be achieved. For example, the herbicide Chloridazon is a 4-chloro-5-amino-2-phenyl-pyridazin-3(2H)-one, demonstrating that distinct functional groups can occupy these adjacent positions. agropages.com
A summary of potential derivatization strategies is presented in the table below.
| Ring Position | Derivatization Strategy | Reagents/Conditions | Resulting Moiety |
| N2 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl, N-Aryl |
| C4 | Halogenation | Halogenating agent (e.g., POCl₃) | C4-Chloro |
| C4 | Condensation | Aldehyde, Base (e.g., NaOEt) | C4-Benzylidene |
| C6 | Cyclocondensation | Substituted γ-keto acid, Hydrazine | C6-Aryl |
| C6 | Nucleophilic Substitution | 6-Chloro-pyridazinone, Nucleophile | C6-Amino, C6-Alkoxy |
Radiosynthesis Approaches for Fluoroethoxy-Pyridazinone Research Probes (e.g., ¹⁸F-labeling)
For applications in positron emission tomography (PET), the fluorine atom in the fluoroethoxy group can be the radioisotope Fluorine-18 (¹⁸F). The synthesis of such radiotracers requires specialized, rapid, and high-yield methods due to the short 109.8-minute half-life of ¹⁸F.
The most common strategy for introducing a 2-[¹⁸F]fluoroethoxy group is through a two-step process involving a radiolabeled prosthetic group. libretexts.org
Synthesis of 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos): The radioisotope, typically produced as [¹⁸F]fluoride ion in a cyclotron, is first used to synthesize a reactive intermediate. [¹⁸F]Fluoride is activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a base (e.g., K₂CO₃). This activated fluoride (B91410) then reacts with ethylene (B1197577) glycol bistosylate. One tosylate group is displaced by the [¹⁸F]fluoride, yielding the key prosthetic group, 2-[¹⁸F]fluoroethyl tosylate . nih.govlibretexts.org Careful control of reaction conditions (temperature, time, and base-to-precursor ratio) is necessary to minimize the formation of volatile radioactive side-products such as [¹⁸F]vinyl fluoride and [¹⁸F]2-fluoroethanol. nih.gov
Coupling to the Pyridazinone Precursor: The purified [¹⁸F]FETos is then reacted with the pyridazinone precursor, which would be the 5-hydroxy-pyridazin-3(2H)-one or a suitably derivatized analogue. The reaction, performed in a suitable organic solvent at elevated temperature, involves the alkylation of the C5-hydroxyl group with the [¹⁸F]fluoroethyl moiety to yield the final ¹⁸F-labeled PET probe. This final step is analogous to the non-radioactive Williamson ether synthesis described previously. wikipedia.org
This modular approach, where the radioisotope is first incorporated into a versatile building block, allows for the late-stage radiolabeling of complex molecules like pyridazinone derivatives. libretexts.org
Advanced Synthetic Techniques in Pyridazinone Chemistry
The construction of the pyridazinone core and the introduction of specific substituents, such as the 2-fluoroethoxy group at the C5 position, are achieved through a variety of advanced synthetic methods. These techniques offer improvements in efficiency, selectivity, and substrate scope over classical approaches.
Catalytic Methods in Pyridazinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient formation of complex molecules like pyridazinone derivatives under mild conditions. Various catalytic systems have been developed for the synthesis of the pyridazine (B1198779) ring system.
One notable approach is the use of copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones. organic-chemistry.org This method provides a regioselective pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent can be critical; for instance, using acetonitrile (B52724) favors the formation of 1,6-dihydropyridazines, while acetic acid can lead directly to the aromatic pyridazine products. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are also instrumental in functionalizing the pyridazinone scaffold. These methods allow for the introduction of various aryl and alkyl groups, although the direct synthesis of the core ring system via catalysis is also an active area of research. liberty.edu Furthermore, organophosphorus-catalyzed reactions, such as the Diaza-Wittig reaction, have been developed for the synthesis of substituted pyridazines from substrates containing a diazo functionality. rsc.org This catalytic variant offers a novel approach to constructing these valuable heterocyclic structures. rsc.org
Table 1: Overview of Catalytic Methods in Pyridazine Synthesis
| Catalytic Method | Catalyst/Reagent | Precursors | Product Type | Reference |
|---|---|---|---|---|
| 6-endo-trig Cyclization | Copper(II) | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines/Pyridazines | organic-chemistry.org |
| Diaza-Wittig Reaction | Phospholene oxide | Diazo derivatives | Substituted pyridazines | rsc.org |
| Aza-Diels-Alder | Lewis Acid | 1,2,3-Triazines and alkynes | Substituted pyridazines | organic-chemistry.org |
Automated Synthesis Protocols for Pyridazinone Analogues
The demand for large libraries of compounds for high-throughput screening has spurred the development of automated synthesis platforms. These systems integrate artificial intelligence (AI) and robotics to accelerate the design-build-test-learn cycle of chemical synthesis. youtube.com
Platforms like SynFini™ utilize AI to devise and optimize synthetic routes, prioritizing strategies based on factors like cost, probability of success, and ease of execution. youtube.com The synthetic protocols are then carried out by robotic systems that can perform high-throughput reaction screening and optimization using microscale techniques. youtube.com The optimized conditions are subsequently employed in automated, multi-step continuous flow reactors to produce the target molecules on a preparative scale. youtube.com
While specific applications of these fully integrated platforms to the synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one are not yet published, the modular nature of this technology is well-suited for the preparation of a wide array of pyridazinone analogues. The synthesis could be programmed based on established pyridazinone-forming reactions, such as the condensation of a suitably substituted 1,4-dicarbonyl compound with hydrazine, followed by functional group manipulation. The automated platform would allow for the rapid exploration of different reaction conditions and starting materials to optimize the synthesis of a library of related compounds.
Analytical and Spectroscopic Methodologies for Structural Elucidation of Pyridazinone Derivatives
The unambiguous determination of the structure of 5-(2-fluoroethoxy)pyridazin-3(2H)-one and its analogues relies on a combination of modern spectroscopic techniques. NMR, IR, and MS are indispensable tools for confirming the molecular framework, identifying functional groups, and determining the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful method for elucidating the detailed structure of pyridazinone derivatives. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely employed. researchgate.netnih.gov
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a compound like 5-(2-fluoroethoxy)pyridazin-3(2H)-one, one would expect to see characteristic signals for the protons on the pyridazinone ring, as well as signals for the methylene protons of the fluoroethoxy group. The coupling of the fluorine atom to the adjacent methylene protons (²JHF) and the geminal protons (³JHF) would result in complex splitting patterns, which are diagnostic for the presence of the fluoroethoxy moiety.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon (C3) and the carbons of the pyridazinone ring are characteristic. rsc.org For instance, the C3 carbonyl carbon typically resonates at a downfield chemical shift. rsc.org The carbon atoms of the fluoroethoxy group would show characteristic splitting due to coupling with the fluorine atom (¹JCF and ²JCF).
2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for establishing the connectivity between the fluoroethoxy group and the pyridazinone ring by observing long-range correlations between protons and carbons. mdpi.com For example, a correlation between the protons of the oxymethylene group (-OCH₂-) and the C5 carbon of the pyridazinone ring would confirm the substitution pattern. researchgate.netnih.gov ¹⁵N NMR can also be used to probe the electronic environment of the nitrogen atoms within the heterocyclic ring. nih.gov
Table 2: Expected NMR Data for Pyridazinone Derivatives
| Nucleus | Experiment | Typical Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | 1D | 6.0 - 9.0 (ring), 3.5 - 4.5 (alkoxy) | Proton environment, multiplicity, and integration |
| ¹³C | 1D | 120 - 165 (ring), ~160 (C=O) | Number of unique carbons, functional groups |
| ¹⁹F | 1D | Varies | Presence and environment of fluorine |
| - | COSY | - | ¹H-¹H correlations (connectivity) |
| - | HSQC | - | Direct ¹H-¹³C correlations |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. mdpi.com For 5-(2-fluoroethoxy)pyridazin-3(2H)-one, the IR spectrum would be expected to show several characteristic absorption bands.
The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridazinone ring, typically observed in the range of 1640-1690 cm⁻¹. mdpi.comnih.gov The presence of an N-H bond in the pyridazinone ring (for the 2H-tautomer) would give rise to a broad absorption band in the region of 3100-3300 cm⁻¹. mdpi.com Other significant peaks would include C-H stretching vibrations for the aromatic ring and the alkyl chain, C=N stretching of the pyridazine ring, and the C-O-C stretching of the ether linkage. mdpi.comnih.gov The C-F stretch of the fluoroethoxy group would also be present, typically in the 1000-1100 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for Pyridazinone Derivatives
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Amide) | Stretch | 1640 - 1690 | mdpi.comnih.gov |
| N-H | Stretch | 3100 - 3300 | mdpi.com |
| C-H (Aromatic) | Stretch | 3000 - 3100 | mdpi.com |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | mdpi.com |
| C=N | Stretch | ~1600 | mdpi.com |
| C-O (Ether) | Stretch | 1050 - 1150 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion, which is a powerful confirmation of the compound's identity. nih.govnih.gov
For 5-(2-fluoroethoxy)pyridazin-3(2H)-one, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the fluoroethoxy side chain, cleavage of the pyridazinone ring, or loss of small molecules like CO or N₂. researchgate.net Analysis of these fragments helps to piece together the structure of the parent molecule. Techniques like electrospray ionization (ESI) are commonly used for the analysis of such polar heterocyclic compounds. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-(2-fluoroethoxy)pyridazin-3(2H)-one |
| 1,6-dihydropyridazines |
| 2-tert-butyl-4-chloro-5-(4-(2-fluoroethoxymethyl)benzyloxy)-3-(2H)-pyridazinone |
X-ray Diffraction Analysis for Solid-State Structural Characterization
While specific X-ray diffraction data for the compound 5-(2-fluoroethoxy)pyridazin-3(2H)-one are not publicly available in the surveyed literature, the analysis of structurally related pyridazinone derivatives highlights the utility of this technique. For instance, single-crystal X-ray diffraction studies on other pyridazinone compounds have provided detailed insights into their molecular geometries.
In a study on 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, X-ray analysis revealed that the molecule is not planar. mdpi.com The fluorophenyl ring was found to be inclined to the pyridazinone ring by 87.0(2)°, while the methylbenzyl and pyridazinone rings are twisted relative to each other, with a dihedral angle of 89.8(2)°. mdpi.com This study also identified intermolecular hydrogen bonds that stabilize the molecular structure. mdpi.com
Similarly, the crystal structure of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one showed that the pyridazine ring adopts a screw-boat conformation. nih.gov The analysis also detailed how molecules are linked by pairs of N—H⋯O bonds to form centrosymmetric dimers. nih.gov
The typical data obtained from such analyses are summarized in a crystallographic data table. Although a table for the title compound cannot be generated, a representative example of the type of data obtained from a single-crystal X-ray diffraction experiment on a pyridazinone derivative is shown below.
Table 1: Representative Crystallographic Data for a Pyridazinone Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₁₇ClN₂O₃ |
| Formula Weight | 384.81 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 18.3456 (9) |
| c (Å) | 9.8765 (4) |
| α (°) | 90 |
| β (°) | 101.234 (2) |
| γ (°) | 90 |
| Volume (ų) | 1798.2 (1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.421 |
| Absorption Coefficient (mm⁻¹) | 0.231 |
| F(000) | 800 |
Note: The data in this table are for a representative pyridazinone derivative and not for 5-(2-fluoroethoxy)pyridazin-3(2H)-one.
These parameters define the unit cell of the crystal and the arrangement of the molecules within it. The detailed atomic coordinates, bond lengths, and angles derived from the analysis provide a complete picture of the molecule's solid-state structure. Such information is invaluable for the rational design of new pyridazinone derivatives with specific desired properties.
Computational Chemistry and Molecular Modeling Studies of Pyridazinone Systems
Quantum Chemical Investigations of Pyridazinone Electronic Structure
Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules. These calculations can predict molecular geometries, electronic distributions, and spectroscopic properties, offering a detailed picture of a molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict the geometries and energies of molecules. For pyridazinone systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. mdpi.comnih.govresearchgate.net
These calculations can also map out the potential energy surface of a molecule, identifying different stable conformations (isomers) and the energy barriers between them. For instance, studies on 6-hydroxy-3(2H)-pyridazinone have shown that the oxo-hydroxo tautomer is the most stable form in both the gas phase and in solution. nih.gov The geometric parameters, such as bond lengths and angles, obtained from these calculations are often in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net
Table 1: Representative Geometric Parameters of a Pyridazinone Derivative from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| N-N | ~1.35 Å | |
| C-C (ring) | ~1.39 - 1.45 Å | |
| C-N (ring) | ~1.33 - 1.38 Å | |
| Bond Angle | N-N-C | ~120° |
| C-C-C | ~118° - 122° | |
| O=C-N | ~125° |
Note: The values presented are approximate and can vary depending on the specific substituents on the pyridazinone ring.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.orgyoutube.com A small energy gap implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org
For pyridazinone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule, which is crucial for its biological activity. mdpi.comnih.govacgpubs.org
Table 2: Representative Frontier Orbital Energies and Energy Gap for a Pyridazinone System
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | 4.5 to 6.5 eV |
Note: These values are illustrative and can change based on the specific molecular structure and the computational method used.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. mdpi.comacgpubs.org In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack and indicate nucleophilic centers. Conversely, regions of positive electrostatic potential (colored in shades of blue) are prone to nucleophilic attack and represent electrophilic centers. researchgate.net
For pyridazinone derivatives, MEP analysis often reveals that the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridazinone ring are the most electronegative regions, making them likely sites for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.netnih.gov The hydrogen atoms attached to the ring or substituents are generally the most electropositive regions.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the interactions between a potential drug molecule and its biological target at the molecular level. nih.gov
Molecular docking simulations are widely used to predict how pyridazinone derivatives bind to the active sites of various protein targets. researchgate.net These simulations generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding affinity (often expressed as a docking score in kcal/mol or as an inhibition constant, Ki). nih.gov The lower the energy of the docking score, the more stable the ligand-protein complex is predicted to be.
These studies have provided valuable insights into the binding modes of pyridazinone derivatives with various enzymes, such as monoamine oxidase B (MAO-B), vascular endothelial growth factor receptor 2 (VEGFR-2), and phosphodiesterase 4B (PDE4B). nih.govnih.govnih.gov The predicted interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, help to explain the observed biological activity and guide the design of more potent inhibitors. researchgate.netyoutube.com
Table 3: Example of Docking Results for Pyridazinone Derivatives with Different Biological Targets
| Pyridazinone Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Substituted benzalhydrazone pyridazinone | MAO-B | -10.05 | Tyr398, Tyr435 |
| Pyridazinone-based diarylurea | VEGFR-2 | -9.5 | Cys919, Asp1046 |
| Indole-substituted pyridazinone | PDE4B | -8.8 | Gln443, Met357 |
| Functionalized pyridazinone | T. cruzi Proteasome | -8.2 | Gly228, Tyr212 |
Note: The data is compiled from various studies and serves as an illustration of typical docking results. nih.govnih.govnih.govacs.org
Computational studies, particularly molecular docking, play a significant role in the identification and validation of new biological targets for pyridazinone derivatives. youtube.com By screening these compounds against a panel of known protein structures, researchers can generate hypotheses about their potential mechanisms of action. These in silico predictions can then be validated through experimental biological assays.
This approach has successfully identified a wide range of potential targets for pyridazinone-based compounds, leading to their investigation as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents. mdpi.comnih.govnih.govnih.gov For example, docking studies have suggested that certain pyridazinone derivatives could inhibit enzymes crucial for the survival of bacteria or the proliferation of cancer cells. nih.gov Subsequent experimental testing has often confirmed these predictions, validating the identified proteins as viable targets for these compounds. nih.govnih.gov Some of the validated targets for pyridazinone scaffolds include phosphodiesterases (PDEs), formyl peptide receptors (FPRs), and various kinases. nih.govnih.gov
Advanced In Silico Methodologies in Pyridazinone Research
Advanced computational techniques offer a powerful lens through which to examine the complex world of pyridazinone derivatives. These methods allow researchers to build predictive models, simulate dynamic biological processes, and screen vast chemical libraries, all within a virtual environment. This significantly reduces the time and cost associated with traditional laboratory-based screening and provides a rational basis for the design of new therapeutic agents.
Pharmacophore modeling is a cornerstone of modern ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target.
Research on pyridazinone derivatives has effectively utilized pharmacophore modeling to elucidate the structural requirements for their biological activity. For example, in a study aimed at developing α1-adrenoceptor antagonists, a pharmacophore model was generated for a series of pyridazinone compounds. acs.orgnih.gov The resulting model, which consisted of a positive ionizable feature, three hydrophobic regions, and a hydrogen bond acceptor, successfully rationalized the structure-affinity relationships and demonstrated strong predictive power for new compounds. acs.org This model was built using the Catalyst software and showed a high statistical correlation (r = 0.92), enabling the successful prediction of affinities for molecules both within and outside the initial training set. acs.org Such models are invaluable for virtual screening campaigns, where large databases of compounds can be rapidly filtered to identify those that match the pharmacophore and are therefore more likely to be active. researchgate.net
Key Features of a Pharmacophore Model for α1-Adrenoceptor Antagonist Pyridazinones
| Feature | Description |
|---|---|
| Positive Ionizable Group | A feature capable of bearing a positive charge, crucial for electrostatic interactions with the receptor. |
| Hydrophobic Features (3) | Three distinct regions that interact with nonpolar pockets in the receptor's binding site. |
| Hydrogen Bond Acceptor | An atom or group capable of accepting a hydrogen bond from the receptor. |
Data sourced from research on pyridazinone derivatives' affinity for α-adrenoceptors. acs.org
While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. nih.govnih.govuzh.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how their positions and velocities change. dntb.gov.ua
Example RMSD Values from a 50 ns MD Simulation of a Pyridazinone-Lipase Complex
| Component | RMSD Range (Å) | Interpretation |
|---|---|---|
| Protein (Cα atoms) | 1.2 – 2.4 | The protein's backbone is stable, with acceptable fluctuations. |
| Pyridazinone Ligand | 3.2 – 6.4 | The ligand shows some movement but remains within the binding pocket. |
Data derived from a molecular dynamics study on pyridazinone derivatives. cumhuriyet.edu.tr
For various pyridazinone series, researchers have used computational platforms like pre-ADME and pkCSM to predict key parameters. researchgate.netnih.gov These predictions include:
Blood-Brain Barrier (BBB) Penetration: Essential for CNS-acting drugs. researchgate.net
Hepatotoxicity: Prediction of potential liver toxicity. researchgate.net
Oral Toxicity (LD50): Estimation of acute toxicity. researchgate.net
Lipinski's Rule of Five: A set of criteria related to molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors that helps assess oral bioavailability. jksus.orgyoutube.com
In one study, a series of pyridazinone derivatives were analyzed using these tools. researchgate.net The results, summarized in the table below, indicated that while most derivatives were predicted to be non-toxic, some showed potential for hepatotoxicity or were classified as "harmful if swallowed" based on their predicted LD50 values. researchgate.net This information is critical for prioritizing which compounds should advance to more resource-intensive in vitro and in vivo testing. nih.govnih.gov
Predicted ADMET Properties for Select Pyridazinone Derivatives
| Compound ID | Predicted BBB Penetration | Predicted Hepatotoxicity | Predicted Rat LD50 (mg/kg) | Toxicity Class |
|---|---|---|---|---|
| Compound 5 | High (2.37%) | Yes | 1250 | 4 (Harmful if swallowed) |
| Compound 6a | N/A | No | 1600 | 4 (Harmful if swallowed) |
| Compound 6c | N/A | No | 1650 | 4 (Harmful if swallowed) |
Data sourced from an in silico ADMET analysis of pyridazinone derivatives. researchgate.net
Inverse virtual screening (iVS), also known as target fishing, flips the conventional screening paradigm. Instead of screening a library of compounds against a single target, a single compound is screened against a large database of potential biological targets. biophysics-reports.orgnih.gov This approach is exceptionally useful for identifying the molecular target of a hit from a phenotypic screen or for finding new uses for existing compounds (drug repurposing). nih.govnih.gov
This strategy has been applied to pyridazinone-based molecules. In one notable study, a library of 52 new pyridazinone derivatives, which had failed to show activity against their originally intended target (formyl peptide receptors), was subjected to an iVS campaign to identify alternative biological targets. nih.gov The process involved a two-step computational approach:
Pharmacophore-based iVS: The compounds were screened against a database of over 16,000 receptor-based pharmacophore models. nih.gov
Docking and MD Simulations: The top hits from the pharmacophore screen were then further evaluated using molecular docking and molecular dynamics simulations to confirm and analyze the potential ligand-protein interactions. nih.gov
This repurposing effort successfully identified aspartate aminotransferase as a promising new biological target for this series of pyridazinone molecules, opening up new avenues for their therapeutic development. nih.gov This demonstrates the power of iVS to salvage and find new value in compound libraries. tandfonline.comresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlations between Pyridazinone Substituents and Biological Activities
The biological profile of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone ring. sarpublication.com These compounds have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects. scholarsresearchlibrary.comnih.gov The exploration of structure-activity relationships (SAR) is crucial for the rational design of new, more potent, and selective therapeutic agents.
Research has shown that specific substitutions at different positions of the pyridazinone ring can lead to significant variations in biological activity. For instance, in the context of anti-inflammatory agents, the introduction of an indole (B1671886) moiety at position 4 of the pyridazinone scaffold has been investigated for the development of phosphodiesterase 4 (PDE4) inhibitors. nih.gov A preliminary SAR study indicated that a 5-methoxyindole (B15748) group resulted in a compound with promising activity and selectivity for the PDE4B isoenzyme. nih.gov
In another study, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones were evaluated as analgesic and anti-inflammatory agents, with some compounds showing potency greater than standard drugs like aspirin (B1665792) and indomethacin. sarpublication.com Furthermore, for monoamine oxidase B (MAO-B) inhibitors, it has been hypothesized that the addition of substituted benzalhydrazone to the second position of the pyridazinone ring and the substitution with electron-withdrawing groups on the benzalhydrazone ring can increase inhibitory activity. nih.gov
The table below summarizes some of the key SAR findings for various pyridazinone derivatives.
| Position of Substitution | Substituent | Observed Biological Activity | Reference |
| Position 4 | Indole moiety | PDE4 Inhibition | nih.gov |
| Position 4 | 5-Methoxyindole | Selective PDE4B Inhibition | nih.gov |
| Position 2 | Substituted benzalhydrazone | MAO-B Inhibition | nih.gov |
| Position 2 | Electron-withdrawing groups on benzalhydrazone | Increased MAO-B Inhibition | nih.gov |
| Position 6 | p-Substituted benzal hydrazones | Analgesic and Anti-inflammatory | sarpublication.com |
This table is interactive. Click on the headers to sort the data.
Impact of the Fluoroethoxy Moiety on Molecular Recognition and Target Engagement
The introduction of fluorine and fluorinated motifs, such as the fluoroethoxy group, is a widely used strategy in modern drug design to modulate the physicochemical properties of a molecule. nih.gov Fluorine's unique properties, including its small size and high electronegativity, can significantly influence a compound's conformation, metabolic stability, membrane permeability, and binding affinity to its biological target. nih.gov The strategic replacement of other functional groups with fluorinated moieties is a key aspect of bioisosterism, where the goal is to enhance a drug's efficacy and pharmacokinetic profile. nih.govipinnovative.com
The 2-fluoroethoxy group at the 5-position of the pyridazinone ring in 5-(2-fluoroethoxy)pyridazin-3(2H)-one is expected to impact its interaction with biological targets in several ways. The high electronegativity of the fluorine atom can create a dipole moment in the fluoroethoxy side chain, which can lead to favorable electrostatic interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions. informahealthcare.com The difluoromethyl group, for example, has been considered a 'lipophilic hydrogen bond' donor. informahealthcare.comsci-hub.se
Furthermore, the fluoroethoxy moiety can serve as a bioisostere for other functional groups. nih.govsci-hub.se Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds by modifying properties like size, shape, and lipophilicity. informahealthcare.comsci-hub.se The substitution of a hydrogen atom or a methoxy (B1213986) group with a fluoroethoxy group can alter the molecule's electronic distribution and lipophilicity, which in turn affects how the molecule is recognized by and binds to its target. nih.gov This can lead to improved potency and selectivity. nih.gov The success of such a bioisosteric replacement often depends on the specific environment of the biological target. nih.gov
The binding of a drug to its target is governed by its Gibbs energy of binding, which is a sum of enthalpic and entropic contributions. scispace.com Even small modifications, like the introduction of a fluoroethoxy group, can alter this thermodynamic signature, potentially leading to more favorable binding characteristics. scispace.com
Stereochemical and Conformational Effects on Biological Activity
The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformation, is a critical determinant of its biological activity. The interaction between a drug and its target is highly specific, and even minor changes in the spatial orientation of functional groups can lead to significant differences in binding affinity and efficacy.
The introduction of substituents can also create stereocenters, leading to the existence of enantiomers or diastereomers, which may exhibit different biological activities. The optimization of substituents at various positions on the pyridazinone ring often involves considering the stereochemical outcomes to achieve higher potency and selectivity for the desired biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.gov
Several 3D-QSAR studies have been performed on pyridazinone and structurally related derivatives to understand the structural requirements for their biological activities. nih.gov These studies typically involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their observed biological activities. nih.gov
For instance, a 3D-QSAR study on triazolinone and pyridazinone derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase was conducted to understand their binding mode. nih.gov The resulting CoMFA and CoMSIA models showed good statistical reliability and provided insights into the key structural features required for potent inhibitory activity. nih.gov Similarly, QSAR models have been developed for other heterocyclic systems like imidazo[1,5-a]pyrazines as Bruton's tyrosine kinase (BTK) inhibitors, where contour map analyses highlighted the importance of steric and hydrophobic interactions for enhanced activity. japsonline.com
The table below provides an overview of some published QSAR models for pyridazinone and related heterocyclic derivatives.
| Compound Series | Target | QSAR Method | Key Findings | Reference |
| Triazolinone and Pyridazinone derivatives | HIV-1 Reverse Transcriptase | CoMFA, CoMSIA | Steric and electrostatic fields are crucial for activity. | nih.gov |
| 8-Amino-imidazo[1,5-a]pyrazines | Bruton's Tyrosine Kinase (BTK) | 3D-QSAR | Steric and hydrophobic interactions enhance activity. | japsonline.com |
| Tetrahydro-3H-imidazo[4,5-c]pyridines | VEGFR-2 Kinase | CoMFA, CoMSIA | Gasteiger-Marsili charge scheme yielded a reliable CoMFA model. | nih.gov |
| Quinoline analogs | Phosphodiesterase 4B (PDE4B) | 3D-QSAR | A 5-point pharmacophore model was used to derive a predictive model. | scitechnol.com |
This table is interactive. Click on the headers to sort the data.
These QSAR models not only help in understanding the structure-activity relationships but also serve as predictive tools for the virtual screening and design of new, more effective pyridazinone-based therapeutic agents. nih.govscitechnol.com
Pharmacological Relevance and Mechanistic Investigations of Pyridazinone Derivatives
Exploration of Diverse Biological Activities in Academic Models
The versatility of the pyridazinone scaffold has led to the synthesis and evaluation of numerous derivatives, revealing a broad spectrum of biological activities. These activities are often attributed to the unique electronic and structural features of the pyridazinone ring, which can be readily functionalized to modulate potency and selectivity.
Antimicrobial Potentials (e.g., antibacterial, antifungal)
Pyridazinone derivatives have demonstrated notable potential as antimicrobial agents. biomedpharmajournal.orgidosi.org Researchers have synthesized various series of these compounds and tested them against a range of bacterial and fungal strains. idosi.org
Some pyridazinone-based compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.orgmdpi.com For instance, certain diarylurea derivatives based on a pyridazinone scaffold have exhibited potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.govrsc.org Another study reported that some synthesized pyridazinone derivatives showed significant antibacterial activities against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and A. baumannii with MIC values ranging from 3.74 to 8.92 µM. mdpi.com
In the realm of antifungal research, certain pyridazinone derivatives have displayed significant activity against fungal species like Candida albicans. idosi.orgnih.govrsc.org For example, one study highlighted a derivative with significant antifungal activity against C. albicans at a MIC of 16 μg/mL. nih.govrsc.org The antimicrobial efficacy of these compounds underscores their potential as a foundation for the development of new anti-infective therapies, particularly in an era of growing antimicrobial resistance. idosi.org
Anti-inflammatory Mechanisms (e.g., COX/LOX inhibition)
The anti-inflammatory properties of pyridazinone derivatives are among their most extensively studied biological activities. bohrium.com A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. bohrium.comnih.gov
Several pyridazinone derivatives have been designed and synthesized as selective COX-2 inhibitors, which offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.govcu.edu.eg For instance, some novel pyridazinone and pyridazinthione derivatives have demonstrated highly potent COX-2 inhibitory activity in the nanomolar range, with some compounds being more potent than the well-known COX-2 inhibitor, celecoxib. cu.edu.eg One such derivative exhibited an IC50 value of 43.84 nM for COX-2 and a selectivity index of 11.51, comparable to celecoxib. cu.edu.eg
Furthermore, some pyridazinone-based compounds have been investigated as multi-target anti-inflammatory agents, inhibiting not only COX-2 but also 5-lipoxygenase (5-LOX) and carbonic anhydrases (CAs). nih.gov This multi-target approach could offer a broader spectrum of anti-inflammatory action. nih.gov The pyridazinone scaffold has been recognized as a promising core for developing effective anti-inflammatory agents with potentially improved safety profiles. bohrium.comnih.gov
Anticancer Research
The pyridazinone scaffold has emerged as a valuable pharmacophore in the design of novel anticancer agents. tandfonline.comresearchgate.net Numerous studies have demonstrated the antiproliferative activity of pyridazinone derivatives against a variety of cancer cell lines. nih.govrsc.org
One of the key mechanisms of action for some of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. nih.govrsc.org Certain pyridazinone-based diarylurea derivatives have shown significant VEGFR-2 inhibitory activity. nih.govrsc.org
In addition to VEGFR-2 inhibition, pyridazinone derivatives have been found to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govrsc.org For example, one compound was shown to cause G0-G1 phase cell cycle arrest in a non-small cell lung cancer (NSCLC) cell line and to upregulate the expression of pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org The anticancer potential of pyridazinone derivatives has been demonstrated against various cancer types, including melanoma, NSCLC, prostate cancer, and colon cancer. nih.govrsc.org
Neuropharmacological Activities (e.g., anticonvulsant, antidepressant)
Pyridazinone derivatives have also been explored for their potential in treating central nervous system (CNS) disorders. Research has indicated that these compounds can possess anticonvulsant and antidepressant activities. scholarsresearchlibrary.com The structural diversity of pyridazinone derivatives allows for the fine-tuning of their physicochemical properties to facilitate penetration of the blood-brain barrier, a prerequisite for CNS-acting drugs.
While the specific mechanisms are still under investigation, the neuropharmacological effects of these compounds suggest their potential as scaffolds for the development of novel therapies for neurological and psychiatric conditions. scholarsresearchlibrary.com
Detailed Mechanistic Investigations at the Molecular Level
The diverse pharmacological effects of pyridazinone derivatives are rooted in their interactions with various biological targets at the molecular level. Detailed mechanistic studies have provided insights into how these compounds exert their therapeutic actions.
In the context of anti-inflammatory activity, molecular docking studies have elucidated the binding modes of pyridazinone derivatives within the active site of the COX-2 enzyme. cu.edu.eg These studies have shown that specific structural features of the pyridazinone scaffold and its substituents can form key interactions with amino acid residues in the enzyme's active site, leading to potent and selective inhibition. cu.edu.eg For example, some derivatives have been shown to bind in a manner similar to celecoxib, a known selective COX-2 inhibitor. cu.edu.eg
For their anticancer effects, the mechanism often involves the inhibition of protein kinases that are crucial for cancer cell signaling pathways. As mentioned, VEGFR-2 is a key target. nih.govrsc.org Molecular docking simulations have helped to visualize the interactions between pyridazinone derivatives and the ATP-binding pocket of VEGFR-2, providing a rationale for their inhibitory activity. nih.govrsc.org Beyond kinase inhibition, some derivatives have been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation. nih.govrsc.org
In the area of cardiovascular research, the vasorelaxant effects of some pyridazinone derivatives have been linked to the modulation of endothelial nitric oxide synthase (eNOS). nih.govrsc.org Studies have shown that certain derivatives can increase the expression of eNOS mRNA and elevate the aortic content of nitric oxide (NO), a key signaling molecule that promotes vasodilation. nih.govrsc.org
These mechanistic investigations are crucial for the rational design of new pyridazinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for a range of therapeutic applications.
Data Tables
Table 1: Selected Pyridazinone Derivatives and their Biological Activities
| Compound Type | Biological Activity | Target/Mechanism | Reference |
| Diarylurea Pyridazinone | Antibacterial | S. aureus (MIC = 16 μg/mL) | nih.govrsc.org |
| Diarylurea Pyridazinone | Antifungal | C. albicans (MIC = 16 μg/mL) | nih.govrsc.org |
| Pyridazinone Derivative | Antibacterial | S. aureus (MRSA), P. aeruginosa, A. baumannii (MIC = 3.74–8.92 µM) | mdpi.com |
| Pyridazinone Derivative | Anti-inflammatory | COX-2 Inhibition (IC50 = 43.84 nM) | cu.edu.eg |
| Diarylurea Pyridazinone | Anticancer | VEGFR-2 Inhibition, Apoptosis Induction | nih.govrsc.org |
| Pyridazinone Derivative | Vasorelaxant | eNOS Modulation, NO Upregulation | nih.govrsc.org |
Enzyme Inhibition Studies (e.g., Phosphodiesterases, COX, LOX, Aspartate Aminotransferase)
Pyridazinone derivatives have been extensively studied as inhibitors of several key enzyme families, demonstrating their potential in treating a range of diseases, particularly those involving inflammation.
Phosphodiesterases (PDEs): Certain pyridazinone derivatives are recognized as potent inhibitors of phosphodiesterases, especially PDE4. nih.gov For instance, pyridazinones featuring an indole (B1671886) moiety have shown significant PDE4B inhibition. nih.gov One such compound, 4ba, exhibited a 64% inhibition of PDE4B at a concentration of 20 µM, with an IC50 value of 251 ± 18 nM. nih.gov The inhibition of PDE isoenzymes is a key mechanism for the anti-inflammatory and cardiovascular effects observed in some pyridazinone-based compounds. nih.gov
Cyclooxygenase (COX): The pyridazinone structure is a known scaffold for the development of anti-inflammatory drugs, with some derivatives reported to selectively inhibit cyclooxygenase-2 (COX-2). nih.govsarpublication.com This positions them within the category of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Monoamine Oxidase (MAO): Recent studies have explored pyridazinone-substituted benzenesulfonamides as potential inhibitors of monoamine oxidase (MAO) enzymes, which are significant targets for neurodegenerative disorders. benthamdirect.com While most compounds in one study showed no activity against MAO-A, two compounds, 10 and 18, displayed modest but notable inhibition of MAO-B with IC50 values of 2.90 µM and 4.36 µM, respectively. benthamdirect.commdpi.com
Click to view Enzyme Inhibition Data for Pyridazinone Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indole-substituted Pyridazinones | Phosphodiesterase 4B (PDE4B) | Compound 4ba showed an IC50 of 251 ± 18 nM. | nih.gov |
| General Pyridazinone Derivatives | Cyclooxygenase-2 (COX-2) | Identified as potent and selective inhibitors. | nih.govsarpublication.com |
| Pyridazinone-substituted Benzenesulfonamides | Monoamine Oxidase B (MAO-B) | Compound 10 had an IC50 of 2.90 µM; Compound 18 had an IC50 of 4.36 µM. | benthamdirect.com |
Receptor Binding and Modulation (e.g., voltage-gated ion channels, GABAergic systems)
The interaction of pyridazinone derivatives extends to various cell surface and intracellular receptors, indicating their potential to modulate signaling pathways.
Cannabinoid Receptors (CBR): A series of pyridazinone-4-carboxamides were designed and found to be selective cannabinoid receptor 2 (CB2) inverse agonists. csic.es Compound 9 in this series demonstrated high affinity for the human CB2 receptor with a Ki of 2.0 ± 0.81 nM and over 2000-fold selectivity against the CB1 receptor. csic.es
Benzodiazepine (B76468) Receptors (BZR): Certain tricyclic pyridazinone derivatives have been evaluated for their binding affinity to benzodiazepine receptors, which are part of the GABAergic system. nih.gov For example, a series of pyrido[3′,2′:5,6]thiopyrano[4,3-c]pyridazine-3(2H,5H)-ones showed binding affinity in the micromolar to submicromolar range, with one derivative exhibiting a Ki of 0.695 µM. nih.gov
N-formyl Peptide Receptors (FPR): Pyridazinone derivatives have also been identified as ligands for N-formyl peptide receptors, which are involved in modulating leukocyte inflammatory activities. nih.gov
Other Receptors: The pyridazinone scaffold has been associated with antagonism of adenosine (B11128) A1 receptors and activity toward α1- and α2-adrenoceptors. researchgate.net Some derivatives have also been explored as transient receptor potential channel 5 (TrpC5) inhibitors. benthamdirect.comnih.gov
Click to view Receptor Binding Data for Pyridazinone Derivatives
| Compound Class | Target Receptor | Key Affinity Data (Ki) | Reference |
|---|---|---|---|
| Pyridazinone-4-carboxamides | Cannabinoid Receptor 2 (CB2) | 2.0 ± 0.81 nM (Compound 9) | csic.es |
| Pyrido-thiopyrano-pyridazinones | Benzodiazepine Receptor (BZR) | 0.695 µM (Derivative 113) | nih.gov |
Interactions with Cellular Pathways and Mitochondrial Complexes (e.g., Mitochondrial Complex I inhibition by related analogues)
Research into pyridazinone analogues has revealed interactions with fundamental cellular machinery, including the mitochondrial respiratory chain. A series of fluorinated pyridazinone derivatives were synthesized and evaluated for their ability to inhibit mitochondrial complex I (MC1). nih.gov This research is particularly relevant to 5-(2-fluoroethoxy)pyridazin-3(2H)-one due to the presence of a fluoroethoxy group. The study found that incorporating the fluorine label on an alkyl side chain was preferable to direct substitution on the pyridazinone ring. nih.gov The inhibitory concentrations (IC50 values) for these compounds against MC1 ranged from 8 to 4000 nM. nih.gov This highlights the potential for this class of compounds to modulate cellular bioenergetics. The inhibition of mitochondrial complex I is a mechanism explored for its implications in various physiological and pathological processes. nih.govnih.gov
In Vitro Biological Evaluation Methodologies for Pyridazinone Compounds
A variety of in vitro methodologies are employed to characterize the biological activity of new pyridazinone compounds, ranging from broad screening in cell-based systems to specific kinetic studies with isolated enzymes. nih.govresearchgate.net
Cell-Based Assays for Compound Screening
Cell-based assays are fundamental in early-stage drug discovery for assessing a compound's activity and cytotoxicity in a biologically relevant context. researchgate.netcapes.gov.br
Cytotoxicity and Anti-proliferative Assays: The cytotoxic or anti-proliferative effects of pyridazinone derivatives are commonly evaluated against various human cancer cell lines. nih.gov For instance, novel 3(2H)-pyridazinone derivatives were tested for their effects on the human colon carcinoma cell line HCT116. nih.gov Similarly, the cytotoxicity of new pyrrolo[1,2-b]pyridazines was assessed against human adenocarcinoma cell lines from the colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) using the MTS assay, which measures cell viability. nih.gov These assays often reveal dose- and time-dependent activity. nih.gov
Reporter Gene Assays: To study the effect of compounds on specific signaling pathways, reporter gene assays are frequently used. nih.gov A common application is to screen for anti-inflammatory activity by measuring the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cell lines like THP1-Blue. nih.gov
Phenotypic Screening: Assays can be designed to observe phenotypic changes in cells. For example, the anti-inflammatory potential of a pyridazinone was investigated by observing morphological changes in peripheral blood mononuclear cells (PBMCs) after LPS stimulation, where active compounds could prevent the LPS-induced clustering and amoeboid shape change. nih.gov
Enzymatic Assays for Target Engagement and Inhibition Kinetics
To understand how a compound interacts with a specific enzyme, purified enzyme assays are essential. nih.gov These assays confirm direct target engagement and allow for the determination of key inhibitory parameters.
Inhibition Potency (IC50): A primary goal of enzymatic assays in high-throughput screening (HTS) is to determine the half-maximal inhibitory concentration (IC50) of a compound. nih.gov This involves measuring enzyme activity at various inhibitor concentrations to generate a dose-response curve. nih.gov For example, pyridazinone derivatives were screened against PDE4B at an initial concentration of 20 µM to identify hits, which were then subjected to full IC50 determination. nih.gov
Assay Formats: These assays can be continuous, where the reaction progress is monitored in real-time, or discontinuous (endpoint), where the reaction is stopped after a fixed time. tipbiosystems.com The choice of method often depends on the enzyme and the available detection technology, such as spectrophotometry or fluorimetry. tipbiosystems.com A nonradioactive method was specifically developed to evaluate PDE4B inhibition by pyridazinone derivatives. nih.gov
Kinetic Analysis: For lead compounds, further kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive). mdpi.comnih.gov This requires running the assay under initial velocity conditions, often with substrate concentrations at or below the Michaelis-Menten constant (Km). nih.gov
Biochemical Assays for Pathway Modulation
Beyond direct enzyme inhibition, biochemical assays are used to measure the downstream consequences of a compound's interaction with a cellular pathway.
Cytokine Production Assays: To quantify the anti-inflammatory effects of pyridazinone derivatives, their ability to inhibit the production of pro-inflammatory cytokines is measured. nih.gov A common method is to treat immune cells (e.g., MonoMac-6) with an inflammatory stimulus like LPS in the presence of the test compound and then measure the concentration of a key cytokine, such as Interleukin-6 (IL-6), in the cell culture supernatant, typically by using an ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov
Signaling Protein Activity: Assays can be used to measure the activation state of key proteins within a signaling cascade. This includes measuring the phosphorylation of proteins or the activity of transcription factors. nih.gov
Metabolite Quantification: In some cases, the modulation of a pathway can be assessed by measuring changes in the levels of specific metabolites. For instance, the inhibition of thromboxane (B8750289) B2 formation was used to evaluate the activity of certain pyridazinone derivatives on pathways related to platelet aggregation. sarpublication.com
Future Research Directions and Translational Opportunities in Pyridazinone Chemistry
Design and Synthesis of Novel Pyridazinone Scaffolds with Enhanced Target Selectivity
The development of novel pyridazinone derivatives with improved target selectivity is a key area for future research. Building upon the 5-(2-fluoroethoxy)pyridazin-3(2H)-one core, medicinal chemists can explore several strategies to enhance binding affinity and selectivity for specific biological targets.
One promising approach is the strategic modification of the pyridazinone ring and its substituents. For instance, the introduction of various functional groups at different positions of the pyridazinone scaffold can lead to compounds with tailored pharmacological profiles. nih.gov The synthesis of a diverse library of analogs of 5-(2-fluoroethoxy)pyridazin-3(2H)-one would enable comprehensive structure-activity relationship (SAR) studies, providing valuable insights into the structural requirements for potent and selective inhibition of target proteins. researchgate.net
Recent advances in synthetic methodologies can facilitate the efficient construction of these novel scaffolds. For example, multicomponent reactions and flow chemistry techniques can be employed to accelerate the synthesis of a wide range of derivatives. researchgate.net Furthermore, the development of synthetic routes that allow for the late-stage functionalization of the pyridazinone core would be highly beneficial for rapid lead optimization.
A critical aspect of designing selective inhibitors is to minimize off-target effects, which can lead to adverse drug reactions. By systematically exploring the chemical space around the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold, it may be possible to identify derivatives with high selectivity for their intended targets, thereby improving their therapeutic index.
Integration of Advanced Computational Methodologies for Rational Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired biological activities. beilstein-journals.org The integration of advanced computational methodologies will be crucial for accelerating the development of novel therapeutics based on the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold.
Molecular docking studies can be employed to predict the binding modes of 5-(2-fluoroethoxy)pyridazin-3(2H)-one derivatives to their target proteins. mdpi.comrsc.org This information can guide the design of new analogs with improved binding affinities and selectivities. For instance, by identifying key interactions between the ligand and the protein's active site, medicinal chemists can introduce specific modifications to the molecule to enhance these interactions.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of pyridazinone derivatives with their biological activities. nih.gov These models can then be used to predict the activities of virtual compounds, allowing for the prioritization of candidates for synthesis and biological evaluation.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov This can help in understanding the mechanism of action of the drug and in identifying potential resistance mutations. The use of these computational tools can significantly reduce the time and cost associated with drug discovery by enabling a more focused and rational approach to lead optimization.
Exploration of Undiscovered Biological Applications for Fluoroethoxy-Pyridazinone Derivatives
While pyridazinone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there is still potential for discovering new therapeutic applications for fluoroethoxy-pyridazinone derivatives. rsc.orgnih.govnih.gov High-throughput screening of a library of 5-(2-fluoroethoxy)pyridazin-3(2H)-one analogs against a diverse panel of biological targets could uncover novel activities.
For example, these compounds could be evaluated for their potential as antiviral agents, neuroprotective agents, or regulators of metabolic pathways. The unique physicochemical properties conferred by the fluoroethoxy group may lead to unexpected biological activities. The introduction of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. researchgate.net
Furthermore, exploring the polypharmacology of these derivatives, where a single compound interacts with multiple targets, could open up new avenues for treating complex diseases. A systems biology approach, combining experimental screening with computational analysis, could help to identify the multiple targets of these compounds and to understand their complex mechanisms of action.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research
A holistic and integrated approach that combines synthetic chemistry, spectroscopic analysis, and computational modeling will be essential for the successful development of novel drugs based on the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold.
Synthetic chemists can design and create novel derivatives, while spectroscopic techniques such as NMR and X-ray crystallography can be used to characterize their three-dimensional structures. mdpi.com This structural information is invaluable for computational chemists to build accurate models of the ligand-protein interactions.
The predictions from computational models can, in turn, guide the design of the next generation of compounds with improved properties. This iterative cycle of design, synthesis, and evaluation, fueled by the synergy between different scientific disciplines, can significantly accelerate the drug discovery process.
Potential for Developing Fluoroethoxy-Pyridazinone Derivatives as Molecular Probes for Biological Research
In addition to their therapeutic potential, fluoroethoxy-pyridazinone derivatives could also be developed as valuable molecular probes for biological research. The fluorine atom can be a useful label for 19F NMR studies, allowing for the investigation of drug-target interactions and the measurement of drug concentrations in biological samples.
Furthermore, by incorporating a suitable fluorophore or a positron-emitting radionuclide into the 5-(2-fluoroethoxy)pyridazin-3(2H)-one scaffold, it may be possible to develop fluorescent probes for cellular imaging or radiotracers for positron emission tomography (PET) imaging. These molecular imaging agents could be used to visualize the distribution of the drug in living organisms and to monitor the response to treatment in real-time.
The development of such molecular probes would not only advance our understanding of the biological mechanisms underlying various diseases but could also have significant applications in clinical diagnostics and personalized medicine.
Q & A
What are the optimal synthetic routes for 5-(2-fluoroethoxy)pyridazin-3(2H)-one, and how can reaction yields be improved?
Level: Basic
Answer:
The synthesis of pyridazinone derivatives typically involves multi-step reactions, including halogenation, nucleophilic substitution, and functional group coupling. For 5-(2-fluoroethoxy) derivatives, a common approach includes:
- Step 1: Construction of the pyridazinone core via cyclization of diketones or hydrazines under acidic conditions.
- Step 2: Fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce the fluoroethoxy group .
- Step 3: Purification via column chromatography or recrystallization to isolate the product.
To improve yields, optimize solvent systems (e.g., DMF for polar intermediates) and employ microwave-assisted synthesis to reduce reaction times .
How can the molecular structure of 5-(2-fluoroethoxy)pyridazin-3(2H)-one be validated experimentally?
Level: Basic
Answer:
Structural validation requires a combination of techniques:
- X-ray crystallography: Resolve bond lengths and angles to confirm regiochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- NMR spectroscopy: Use , , and NMR to verify substituent positions and purity. For example, the fluoroethoxy group will show distinct splitting patterns in NMR .
- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
What in vitro assays are suitable for screening the biological activity of 5-(2-fluoroethoxy)pyridazin-3(2H)-one?
Level: Basic
Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition: Use fluorescence-based assays (e.g., PARP inhibition assays) with recombinant enzymes. Monitor IC values using dose-response curves .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT or ATP-luminescence assays .
- Binding affinity: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
How do substituent variations (e.g., fluoroethoxy vs. methoxy) impact the bioactivity of pyridazin-3(2H)-one derivatives?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., fluoroethoxy): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, fluorinated derivatives show improved IC values in PARP inhibition compared to methoxy analogs .
- Steric effects: Bulky substituents at the 5-position reduce rotational freedom, potentially increasing selectivity. Compare activity data from derivatives in and using molecular docking .
What computational methods are effective for predicting the binding mode of 5-(2-fluoroethoxy)pyridazin-3(2H)-one to therapeutic targets?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina or Glide): Dock the compound into crystal structures of target proteins (e.g., PARP12 from PDB ID: 6V3W) to identify key interactions like hydrogen bonds with catalytic residues .
- Molecular dynamics (MD) simulations: Use GROMACS or AMBER to assess binding stability over 100-ns trajectories. Analyze RMSD and ligand-protein interaction fingerprints .
- Free energy calculations (MM/PBSA): Estimate binding free energy contributions from hydrophobic and electrostatic interactions .
How can contradictory data in synthetic yields or bioactivity be resolved?
Level: Advanced
Answer:
- Reproducibility checks: Repeat reactions under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference, which may explain yield discrepancies .
- Analytical rigor: Use LC-MS to detect trace impurities (e.g., regioisomers) that skew bioactivity results. For example, highlights isomer formation during Suzuki coupling .
- Meta-analysis: Compare data across studies (e.g., vs. 7) to identify trends in solvent/ligand effects.
What strategies optimize the regioselectivity of halogenation in pyridazin-3(2H)-one derivatives?
Level: Advanced
Answer:
- Directing groups: Introduce temporary protecting groups (e.g., THP in ) to steer halogenation to the 5-position .
- Catalytic systems: Use Pd-catalyzed C–H activation with ligands like BrettPhos to achieve selective bromination .
- Solvent control: Polar aprotic solvents (e.g., DCE) favor electrophilic substitution at electron-rich positions .
How does the fluoroethoxy group influence the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- Metabolic stability: The C–F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life. Compare plasma stability data from fluorinated vs. non-fluorinated analogs .
- Lipophilicity (LogP): Fluorine increases hydrophobicity, enhancing blood-brain barrier penetration. Calculate LogP using ChemAxon or experimental shake-flask methods .
What crystallographic challenges arise when resolving 5-(2-fluoroethoxy)pyridazin-3(2H)-one, and how are they addressed?
Level: Advanced
Answer:
- Disorder in flexible groups: The fluoroethoxy chain may exhibit rotational disorder. Mitigate by cooling crystals to 100 K during data collection .
- Weak diffraction: Use synchrotron radiation (e.g., Diamond Light Source) to improve resolution. SHELXD can phase low-quality data via dual-space methods .
How can high-throughput screening (HTS) pipelines be designed for pyridazin-3(2H)-one derivatives?
Level: Advanced
Answer:
- Library synthesis: Employ parallel synthesis (e.g., 96-well plates) with automated liquid handlers to generate derivatives .
- Assay integration: Couple HTS with fluorescence polarization (FP) for rapid Ki determination. For example, uses FP to screen PARP inhibitors .
- Data analysis: Apply machine learning (e.g., Random Forest) to predict active compounds from structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
